1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride
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Overview
Description
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry. It features a piperidine ring substituted with a 2,2-difluoroethyl group and an N-methyl group, making it a versatile molecule for various applications. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are desirable properties in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride typically involves the difluoroethylation of piperidine derivatives. One common method is the electrophilic 2,2-difluoroethylation of amine nucleophiles using hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing cost-effective and scalable reagents. The use of continuous flow reactors can enhance the efficiency and safety of the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Common Reagents and Conditions
Electrophilic Reagents: Hypervalent iodine reagents are commonly used for difluoroethylation.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include difluoroethylated derivatives, N-oxides, and secondary amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated compounds on biological systems.
Chemical Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances binding affinity and specificity by modulating the compound’s lipophilicity and electronic properties. This interaction can lead to the inhibition or activation of target proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-difluoroethyl)-N-methylpiperidine: Lacks the amine group, resulting in different reactivity and biological activity.
1-(2,2-difluoroethyl)-N-ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a methyl group, affecting its pharmacokinetic properties.
Uniqueness
1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoroethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design .
Properties
CAS No. |
2562385-61-7 |
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Molecular Formula |
C8H18Cl2F2N2 |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
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